[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
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Overview
Description
[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: is an organic compound that features a cyclopentenone ring substituted with a methoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid typically involves the following steps:
Formation of the Cyclopentenone Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the keto group.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction of the keto group in the cyclopentenone ring can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory action may be mediated through inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s anticancer effects could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclopentenone ring.
Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
- The combination of a methoxyphenyl group, a cyclopentenone ring, and an acetic acid moiety makes [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid unique in its structural and functional properties.
- Its specific arrangement allows for unique interactions with biological targets, potentially leading to distinct pharmacological effects.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-oxocyclopenten-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-18-10-4-2-9(3-5-10)11-6-7-13(15)12(11)8-14(16)17/h2-5H,6-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKNYGMRWBZRGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350719 |
Source
|
Record name | [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53272-88-1 |
Source
|
Record name | [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53272-88-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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